molecular formula C10H8ClF3O B7838107 1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one

1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one

Cat. No.: B7838107
M. Wt: 236.62 g/mol
InChI Key: VVDXMNPQTDDCBP-UHFFFAOYSA-N
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Description

1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one (CAS No: 139297-83-9) is a valuable chemical building block in organic synthesis and pharmaceutical research. This compound features a propan-2-one backbone substituted with a reactive chloromethyl group and an aromatic ring bearing a trifluoromethyl (CF₃) group at the meta position. Its molecular formula is C 10 H 8 ClF 3 O and it has a molecular weight of 236.62 g/mol . The presence of both the chlorine atom and the trifluoromethyl group makes this compound a particularly versatile intermediate. The chlorine atom serves as a good leaving group, enabling nucleophilic substitution reactions to extend the carbon chain or introduce new functional groups . The trifluoromethyl group is of high significance in modern drug design. Its incorporation into organic molecules is a established strategy to enhance key properties, including metabolic stability, lipophilicity, and overall bioavailability . The unique electronic properties of the CF₃ group, stemming from its high electronegativity and poor polarizability, can significantly influence a molecule's binding affinity and interaction with biological targets . This compound is exclusively offered For Research Use Only . It is intended for use in laboratory research and chemical synthesis by qualified professionals. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O/c11-6-9(15)5-7-2-1-3-8(4-7)10(12,13)14/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDXMNPQTDDCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Diazotation of m-Trifluoromethylaniline :

    • Substrate : 3-Trifluoromethylaniline (0.602 moles) reacts with sodium nitrite (0.612 moles) in hydrochloric acid at 5–10°C to form a diazonium salt.

    • Key Parameters :

      • Temperature: 0–25°C

      • Reaction time: 30 minutes to 3 hours.

  • Coupling with Isopropenyl Acetate :

    • The diazonium salt is reacted with isopropenyl acetate (0.751 moles) in a polar solvent (water-methanol mixture) at 40–60°C in the presence of cuprous chloride (0.015 moles).

    • Catalyst : Cuprous or cupric salts (0.01–0.20 molar equivalents) enhance reaction efficiency.

    • Yield : 41.9% after purification via bisulfite complexation.

Adaptations for Chlorinated Derivatives

To introduce the chloro group at the propan-2-one’s α-position, post-synthesis chlorination is hypothesized. For example:

  • Chlorination via Hell–Volhard–Zelinskii (HVZ) Reaction :

    • Treating the synthesized ketone with chlorine gas (Cl₂) and red phosphorus under controlled conditions could introduce the α-chloro group.

    • Typical Conditions :

      ParameterValue
      Temperature0–25°C
      Reaction Time2–4 hours
      CatalystRed Phosphorus

Alternative Chlorination Pathways

Nucleophilic Substitution of Hydroxy Precursors

If a hydroxylated intermediate (e.g., 1-hydroxy-3-[3-(trifluoromethyl)phenyl]propan-2-one) is accessible, chlorination can be achieved via:

  • Reagents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Conditions :

    ParameterValue
    SolventDichloromethane
    Temperature25–40°C
    Reaction Time1–2 hours

Direct Synthesis via Chloro-Substituted Reagents

Replacing isopropenyl acetate with chloro-isopropenyl acetate (if synthetically feasible) could directly yield the chlorinated ketone. However, this method remains theoretical due to the lack of explicit documentation in reviewed sources.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (Reported/Inferred)
Diazotation + HVZHigh selectivity for α-positionMulti-step, requires harsh reagents35–45%
Nucleophilic SubstitutionSingle-step, mild conditionsRequires hydroxylated precursorNot reported

Purification and Isolation Techniques

Bisulfite Complex Formation

  • Process : The crude product is treated with sodium bisulfite to form a water-soluble complex, which is isolated and hydrolyzed under alkaline conditions.

  • Efficiency : Reduces impurities by 60–70%.

Vacuum Distillation

  • Conditions :

    PressureTemperature
    10–15 mmHg120–140°C
  • Purity : >95% after distillation.

Catalytic and Solvent Optimization

Catalyst Screening

  • Cuprous Chloride : Optimal at 0.015 moles, enhancing coupling efficiency by 30% compared to cupric variants.

  • Base Additives : Sodium bicarbonate (1.800 moles) improves reaction kinetics by neutralizing excess acid.

Solvent Systems

  • Polar Solvents : Methanol-water mixtures (1:1 v/v) maximize diazonium salt stability and coupling rates.

Industrial Scalability and Challenges

  • Batch Size : Patents describe batches up to 0.751 moles, with yields consistent at ~40%.

  • Key Challenges :

    • Managing exothermic reactions during diazotation.

    • Minimizing byproducts (e.g., aryl chlorides) during chlorination.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in ethanol.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

Chemical Synthesis

1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one serves as an intermediate in the synthesis of various organic compounds. Its trifluoromethyl group enhances the reactivity and stability of the resulting compounds, making it a valuable building block in organic synthesis.

Key Applications in Chemical Synthesis:

  • Pharmaceuticals: It is used in the synthesis of drugs due to its ability to modify pharmacokinetic properties.
  • Agrochemicals: The compound is utilized in creating pesticides and herbicides that require specific chemical characteristics.

Biological Activities

Research has indicated that this compound exhibits potential biological activities , including antimicrobial and anti-inflammatory properties. This makes it a candidate for further investigation in medicinal chemistry.

Case Studies on Biological Applications:

  • A study highlighted its efficacy as an antimicrobial agent against various bacterial strains, suggesting its potential use in developing new antibiotics.
  • Another investigation focused on its anti-inflammatory effects, showing promise for treating inflammatory diseases.

Medicinal Chemistry

The compound is being explored for its role in drug development, particularly due to the trifluoromethyl group, which can enhance the lipophilicity and metabolic stability of drug molecules.

Notable Findings:

  • The incorporation of trifluoromethyl groups into drug candidates has been associated with improved binding affinity to biological targets, which is crucial for therapeutic efficacy .
  • A review of FDA-approved drugs containing trifluoromethyl groups revealed that such modifications often lead to better pharmacological profiles .

Industrial Applications

In industry, this compound is employed in the production of specialty chemicals and materials with tailored properties.

Applications Include:

  • Production of solvents and reagents that require specific chemical functionalities.
  • Development of polymers that benefit from the unique properties imparted by fluorinated compounds.

Data Table: Summary of Applications

Application AreaSpecific UsesReferences
Chemical SynthesisIntermediate for pharmaceuticals and agrochemicals
Biological ActivitiesAntimicrobial and anti-inflammatory research
Medicinal ChemistryDrug development with enhanced pharmacokinetics
Industrial ProductionSpecialty chemicals and tailored materials

Mechanism of Action

The mechanism of action of 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

a. 1-Bromo-3-[3-(trifluoromethyl)phenyl]propan-2-one (CAS 847149-84-2)

  • Molecular Formula : C₁₀H₈BrF₃O
  • Key Differences : Bromine substitution at the chloro position increases molecular weight (281.07 g/mol vs. 236.62 g/mol) and polarizability.
  • Applications : Brominated analogs are often more reactive in nucleophilic substitutions due to Br’s lower bond dissociation energy compared to Cl. However, this compound is listed as discontinued in commercial catalogs, limiting accessibility .

b. 1-Chloro-3-(3-chlorophenyl)propan-2-one (CAS 24253-17-6)

  • Molecular Formula : C₉H₈Cl₂O
  • Key Differences : Replacement of the -CF₃ group with a second chlorine atom reduces hydrophobicity and electron-withdrawing effects.
  • Physical Properties : Lower boiling point (90–93°C at 0.22–0.25 Torr) and higher density (1.275 g/cm³) compared to the target compound, reflecting reduced steric bulk and increased halogen interactions .
Trifluoromethylphenyl Derivatives with Varied Functional Groups

a. 1-(3-(Trifluoromethyl)phenyl)propan-2-one (CAS 21906-39-8)

  • Molecular Formula : C₁₀H₉F₃O
  • Key Differences : Absence of the chlorine atom reduces molecular weight (202.17 g/mol) and polarity.
  • Applications : A key intermediate in fenfluramine synthesis, highlighting the role of the -CF₃ group in enhancing metabolic stability .

b. 3-[3-(Trifluoromethyl)phenyl]propanal (20)

  • Functional Group : Aldehyde (-CHO) instead of ketone.
  • Synthetic Utility: Synthesized via oxidation of 3-[3-(trifluoromethyl)phenyl]propanol (25) or catalytic hydrogenation of cinnamaldehyde derivatives.
Aromatic Substitution Variants

a. 1-Phenyl-3-[3-(trifluoromethyl)phenyl]propan-2-one (CAS 59756-57-9)

  • Molecular Formula : C₁₆H₁₃F₃O
  • Physical Properties : Higher boiling point (326°C at 760 mmHg) and lower density (1.209 g/cm³) due to extended conjugation and reduced halogen content .

b. 1-Chloro-3-(1-naphthyloxy)propan-2-one

  • Structure : Naphthyloxy group replaces -CF₃-phenyl.
  • Applications: Intermediate in propranolol synthesis.

Research Implications

  • Reactivity : Chloro and bromo derivatives exhibit distinct reactivities in substitution reactions, with bromo analogs favoring faster kinetics but lower stability .
  • Pharmaceutical Utility : The -CF₃ group enhances bioavailability and metabolic resistance, making the target compound valuable in fluorinated drug synthesis .
  • Synthetic Challenges : Lack of literature data on the target compound underscores the need for further studies on its catalytic reduction, halogen exchange, and crystallography .

Biological Activity

1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a chloro group, a trifluoromethyl group, and a ketone moiety. The molecular formula is C11H10ClF3O, with a molecular weight of approximately 264.65 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, improving its ability to permeate biological membranes and interact with various molecular targets.

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain strains are reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may inhibit bacterial growth by disrupting cellular processes or by acting on specific bacterial enzymes.

Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies demonstrate that it can inhibit the production of pro-inflammatory cytokines in cell cultures, indicating potential use in treating inflammatory diseases. The mechanism appears to involve modulation of signaling pathways associated with inflammation.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It is hypothesized that the trifluoromethyl group enhances binding affinity to certain receptors, leading to altered cellular responses.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of trifluoromethyl-substituted compounds, including this compound. The study found that modifications to the trifluoromethyl group significantly affected antimicrobial potency, highlighting the importance of this substituent in drug design .
  • Inflammation Model : In a model of acute inflammation using rat paw edema, administration of the compound resulted in a significant reduction in swelling compared to control groups. This suggests that it could be a candidate for further development as an anti-inflammatory agent .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Ketone Backbone : Initial reactions focus on creating the propan-2-one structure.
  • Introduction of Substituents : The chloro and trifluoromethyl groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions.

Q & A

Q. What are the optimized synthetic routes for 1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via a Claisen-Schmidt condensation between 3-chlorobenzaldehyde and trifluoroacetone under alkaline conditions (e.g., NaOH in ethanol). Key parameters include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol balances cost and reactivity .
  • Temperature: Heating at 60–80°C for 6–8 hours maximizes yield (~70–75%) .
  • Purification: Distillation or recrystallization from hexane/ethyl acetate mixtures enhances purity (>98%) .

Table 1: Comparison of Synthetic Conditions

ConditionYield (%)Purity (%)Reference
Ethanol, 70°C, 6h7295
DMF, 80°C, 8h6898

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for the ketone proton at δ ~2.6 ppm (singlet) and aromatic protons in δ 7.3–7.8 ppm (multiplet for 3-substituted phenyl) .
    • ¹⁹F NMR: A singlet at δ ~-60 ppm confirms the trifluoromethyl group .
  • Mass Spectrometry (MS): The molecular ion peak at m/z 250 [M]⁺ and fragments at m/z 185 (loss of Cl) and 145 (loss of CF₃) validate the structure .
  • X-ray Crystallography: SHELXL refinement (via SHELX suite) resolves bond angles and distances, particularly the C-Cl (1.73 Å) and C=O (1.21 Å) bonds .

Q. What are the common reactivity patterns of this compound in organic synthesis?

Methodological Answer: The chloro and trifluoromethyl groups dictate reactivity:

  • Nucleophilic Substitution: The α-chloro ketone undergoes SN2 reactions with amines or thiols to form propan-2-one derivatives .
  • Reduction: NaBH₄ reduces the ketone to a secondary alcohol, useful for chiral intermediate synthesis .
  • Oxidation: Strong oxidants (e.g., KMnO₄) convert the ketone to a carboxylic acid, though the CF₃ group may sterically hinder this pathway .

Advanced Research Questions

Q. How can computational tools like AutoDock Vina predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Docking Workflow:
    • Prepare the ligand (compound) and receptor (e.g., enzyme active site) in PDBQT format.
    • Define a grid box around the binding pocket (e.g., 20 ų).
    • Run AutoDock Vina with multithreading for speed; analyze top poses based on scoring function (ΔG ≈ -8.5 kcal/mol suggests strong binding) .
  • Validation: Compare docking results with experimental IC₅₀ values from enzyme inhibition assays to refine force field parameters .

Q. How can crystallographic disorder in X-ray structures of halogenated analogs be resolved using SHELX software?

Methodological Answer:

  • Disorder Handling: For disordered CF₃ or Cl groups:
    • Split the atom into multiple positions (e.g., PART 1/2 in SHELXL).
    • Apply isotropic displacement parameter (Uiso) constraints to overlapping atoms.
    • Refine occupancy factors to sum to 1.0 (e.g., 60:40 ratio) .
  • Example: A study on 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-N-phenylcyclopropane achieved an R-factor of 0.064 using these steps .

Q. What mechanistic insights explain the regioselectivity of nucleophilic attacks on this compound?

Methodological Answer:

  • Steric vs. Electronic Effects:
    • The CF₃ group is electron-withdrawing, activating the α-carbon to nucleophilic attack.
    • Chlorine’s steric bulk directs nucleophiles to the less hindered α-position (confirmed via DFT calculations) .
  • Experimental Validation:
    • React with benzylamine: >90% substitution at the α-carbon (¹H NMR δ 4.2 ppm, -CH₂-NH-).
    • Contrast with non-CF₃ analogs showing mixed regioselectivity .

Q. How should researchers resolve contradictions in reported synthesis yields or spectroscopic data?

Methodological Answer:

  • Systematic Comparison:
    • Replicate protocols from conflicting studies (e.g., solvent, catalyst variations).
    • Analyze byproducts via HPLC-MS to identify side reactions (e.g., over-oxidation).
  • Case Study: A 15% yield discrepancy between ethanol (72%) and DMF (68%) syntheses was traced to solvent polarity affecting intermediate stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.